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Compound of Interest

(S)-2-methylmorpholine
Compound Name:

hydrochloride
CAS No.: 1147108-99-3
Cat. No.: B1390870

Get Quote

\ J

CAS Number: 1147108-99-3 (HCI Salt) | Free Base CAS: 74572-04-6

Executive Summary

(S)-2-methylmorpholine hydrochloride is a high-value chiral heterocycle serving as a critical
pharmacophore in modern drug discovery. Unlike the achiral morpholine scaffold, the
introduction of the C2-methyl group breaks symmetry, creating a chiral center that offers two
distinct advantages: conformational restriction of the heterocyclic ring and metabolic shielding
of the nitrogen center. This monograph details the physicochemical profile, asymmetric
synthesis, and quality control protocols required to utilize this building block in the development
of kinase inhibitors (e.g., PISK/mTOR pathways) and GPCR ligands.

Physicochemical Identity & Properties[1]

The hydrochloride salt form is preferred in process chemistry due to its non-volatile nature and
resistance to oxidative degradation compared to the free amine.
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Specification

Chemical Name

(S)-2-Methylmorpholine hydrochloride

CAS Number (HCI)

1147108-99-3

CAS Number (Free Base)

74572-04-6

Molecular Formula

CsH1NO[1][2][3][4][5] - HCI

Molecular Weight 137.61 g/mol
Chirality (S)-Enantiomer
Appearance White to off-white hygroscopic solid
- High in Water, Methanol, DMSO; Low in
Solubility
Toluene, Hexanes
pKa (Conjugate Acid) ~8.4 (estimated for free base nitrogen)

Strategic Utility in Medicinal Chemistry
The "Methyl Effect” on Potency and Stability

The addition of a methyl group at the C2 position of the morpholine ring is not merely cosmetic;
it fundamentally alters the ligand-protein interaction landscape.

o Conformational Locking: The C2-methyl group forces the morpholine ring into a preferred
chair conformation to minimize 1,3-diaxial interactions. This pre-organization reduces the
entropic penalty upon binding to a target protein (e.g., the ATP-binding pocket of a kinase).

o Metabolic Stability: Morpholine rings are susceptible to oxidative metabolism (N-oxidation or
alpha-hydroxylation). The steric bulk of the (S)-methyl group hinders Cytochrome P450
enzymes from accessing the adjacent carbons, extending the in vivo half-life of the parent
drug.

» Chiral Recognition: In chiral environments like receptor pockets, the (S)-isomer often exhibits
10-100x greater potency than the (R)-isomer due to specific hydrophobic pocket filling.
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Figure 1: Pharmacological Impact of (S)-2-Methyl Substitution
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[6]
Asymmetric Synthesis & Process Chemistry

To ensure high enantiomeric excess (ee%), the synthesis typically relies on the "Chiral Pool"
strategy, utilizing L-Alanine as the starting material. This avoids the yield losses associated with
resolving racemic mixtures.

Synthetic Pathway (The L-Alanine Route)

This route preserves the stereocenter from the natural amino acid.

Step 1: Reduction to Amino Alcohol L-Alanine is reduced (typically using LiAlH4 or borane-
DMS) to L-Alaninol ((S)-2-aminopropan-1-ol).

» Critical Parameter: Anhydrous conditions are vital. Moisture destroys the hydride reducing
agent, leading to incomplete conversion.

Step 2: N-Alkylation & Cyclization L-Alaninol reacts with a bifunctional electrophile (e.g.,
chloroacetyl chloride or ethylene glycol derivatives) followed by reduction/cyclization to close
the morpholine ring.

o Causality: Using a one-pot cyclization with dialkyl oxalates followed by reduction is often
preferred to avoid handling toxic ethylene oxide.

Step 3: Salt Formation (HCI) The crude (S)-2-methylmorpholine oil is treated with HCI (gas or
ethereal solution) to precipitate the salt.
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» Why HCI? The free base is volatile and prone to air oxidation (N-oxide formation). The HCI
salt is a stable, crystalline solid suitable for long-term storage.

Laboratory Protocol: Salt Formation & Purification

Note: This protocol assumes possession of the crude (S)-2-methylmorpholine free base.

Dissolution: Dissolve 10 mmol of crude (S)-2-methylmorpholine in 20 mL of anhydrous
diethyl ether or MTBE. Cool to 0°C under nitrogen.

 Acidification: Dropwise add 11 mmol of 2M HCI in diethyl ether (or dioxane).
o Observation: A white precipitate will form immediately.

o Control: Maintain temperature <5°C to prevent acid-catalyzed racemization or
degradation.

e |solation: Stir for 30 minutes. Filter the solid under an inert atmosphere (nitrogen blanket) as
the salt is hygroscopic.

e Drying: Wash the filter cake with cold ether. Dry in a vacuum desiccator over P20s to remove
trace water and excess HCI.

Quality Control & Analytical Validation

Ensuring the optical purity of (S)-2-methylmorpholine is non-negotiable, as the (R)-enantiomer
may be inactive or toxic.

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate enantiomers. A polysaccharide-based
chiral stationary phase is required.

e Column: Chiralpak 1G or IC (Immobilized Amylose/Cellulose derivatives).
» Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

o Note: Diethylamine (DEA) is essential to suppress peak tailing of the secondary amine.
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e Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

» Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.
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Figure 2: Quality Control Decision Tree
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Handling Precautions

» Hygroscopicity: The HCI salt absorbs atmospheric water rapidly, turning into a sticky gum.
Weighing must be done quickly or in a glovebox.

» Stoichiometry: When using in coupling reactions, remember to add exactly 1 equivalent of
base (e.g., DIPEA) to neutralize the HCI and free the nucleophilic amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390870?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

